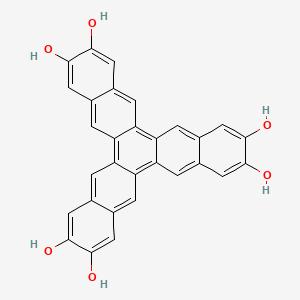

Trinaphthylene-2,3,8,9,14,15-hexaol

Description

Trinaphthylene-2,3,8,9,14,15-hexaol is a polycyclic aromatic compound featuring a trinaphthylene core substituted with six hydroxyl (-OH) groups at positions 2,3,8,9,14,13.

Properties

Molecular Formula |

C30H18O6 |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

trinaphthylene-2,3,8,9,14,15-hexol |

InChI |

InChI=1S/C30H18O6/c31-25-7-13-1-19-20(2-14(13)8-26(25)32)22-5-17-11-29(35)30(36)12-18(17)6-24(22)23-4-16-10-28(34)27(33)9-15(16)3-21(19)23/h1-12,31-36H |

InChI Key |

BOEPIDZBVRICHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC3=C4C=C5C=C(C(=CC5=CC4=C6C=C7C=C(C(=CC7=CC6=C31)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trinaphthylene-2,3,8,9,14,15-hexaol typically involves the reaction of trinaphthylene derivatives with hydroxylating agents. One common method includes the use of 2,3,8,9,14,15-hexachlorotrinaphthylene as a precursor, which undergoes a hydroxylation reaction to introduce the hydroxyl groups . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(II) ions to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Trinaphthylene-2,3,8,9,14,15-hexaol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrotrinaphthylene derivatives.

Substitution: Halogenated or alkylated trinaphthylene compounds.

Scientific Research Applications

Trinaphthylene-2,3,8,9,14,15-hexaol has a wide range of applications in scientific research:

Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.

Industry: Utilized in the production of advanced materials with high electrical conductivity and porosity.

Mechanism of Action

The mechanism of action of Trinaphthylene-2,3,8,9,14,15-hexaol involves its extensive π-conjugation, which allows for efficient electron transport and interaction with metal ions. This property makes it an ideal ligand for the formation of metal-organic frameworks (MOFs) with high electrical conductivity and tunable band gaps . The molecular targets include transition metal ions, which coordinate with the hydroxyl groups to form stable complexes .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Trinaphthylene-hexaol and Analogs

Research Findings and Implications

Reactivity and Synthesis :

- Halogenated trinaphthylene derivatives (Cl, F) undergo efficient nucleophilic substitution for polymer synthesis , whereas hydroxylated versions may require protection/deprotection strategies due to -OH reactivity.

- Trinaphthylene-hexaol’s synthesis likely involves hydroxylation or oxidation of precursor aromatic systems, contrasting with nitro or halogen substituents introduced via electrophilic substitution .

Adsorption and Catalysis: Hexachloro-hexaazatrinaphthylene polymers exhibit high Pd(II) adsorption (3.9 mmol/g) due to nitrogen-metal coordination . In contrast, trinaphthylene-hexaol’s hydroxyl groups could adsorb polar organics (e.g., phenols) via hydrogen bonding.

Stability :

- Aliphatic hexaols (e.g., taxoid derivatives) show stability under acidic/basic conditions , suggesting trinaphthylene-hexaol’s aromatic core may further enhance robustness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.